molecular formula C6H17Na2O11P B162465 Fructose-6-phosphate disodium salt dihydrate CAS No. 26177-86-6

Fructose-6-phosphate disodium salt dihydrate

Cat. No.: B162465
CAS No.: 26177-86-6
M. Wt: 342.15 g/mol
InChI Key: HEOWFBJVXQJYPR-ZOPBSDICSA-N
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Description

D-Fructose-6-phosphate (disodium) is a sugar intermediate in the glycolytic pathway, which is a crucial metabolic pathway for energy production in cells. It is produced by the isomerization of glucose-6-phosphate by the enzyme phosphoglucoisomerase . This compound plays a significant role in various biochemical processes, including glycolysis and gluconeogenesis.

Properties

CAS No.

26177-86-6

Molecular Formula

C6H17Na2O11P

Molecular Weight

342.15 g/mol

IUPAC Name

disodium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate

InChI

InChI=1S/C6H13O9P.2Na.2H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;;2*1H2/t4-,5-,6-;;;;/m1..../s1

InChI Key

HEOWFBJVXQJYPR-ZOPBSDICSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O.[Na]

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O.[Na]

Other CAS No.

71662-09-4

physical_description

Solid;  [Research Organics MSDS]

Synonyms

Neuberg ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Fructose-6-phosphate (disodium) can be synthesized through the chemical reaction between fructose and phosphoric acid under alkaline conditions. The reaction involves the esterification of fructose with phosphoric acid, followed by neutralization with sodium hydroxide to form the disodium salt .

Industrial Production Methods: Industrial production of D-Fructose-6-phosphate (disodium) typically involves the enzymatic conversion of glucose-6-phosphate to fructose-6-phosphate using phosphoglucoisomerase. The resulting fructose-6-phosphate is then converted to its disodium salt form through neutralization with sodium hydroxide .

Types of Reactions:

Common Reagents and Conditions:

    Phosphoglucoisomerase: Used for the isomerization reaction.

    Phosphofructokinase: Used for the phosphorylation reaction.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: D-Fructose-6-phosphate (disodium) is unique due to its specific role in the glycolytic pathway as an intermediate that can be converted to both D-glucose-6-phosphate and fructose-1,6-bisphosphate. This dual functionality makes it a critical compound for the regulation of energy production and metabolic processes in cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fructose-6-phosphate disodium salt dihydrate
Reactant of Route 2
Fructose-6-phosphate disodium salt dihydrate

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